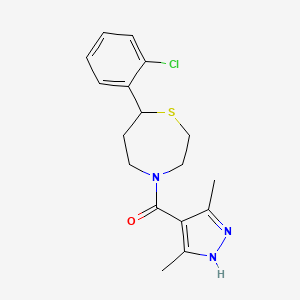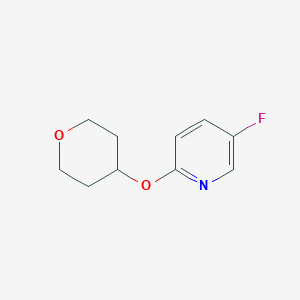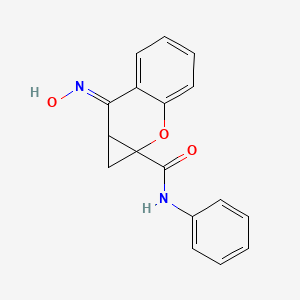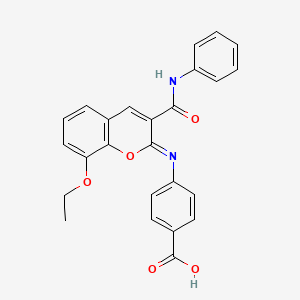
(Z)-4-((8-ethoxy-3-(phenylcarbamoyl)-2H-chromen-2-ylidene)amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-((8-ethoxy-3-(phenylcarbamoyl)-2H-chromen-2-ylidene)amino)benzoic acid is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This particular compound has garnered interest in scientific research due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((8-ethoxy-3-(phenylcarbamoyl)-2H-chromen-2-ylidene)amino)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving an appropriate phenol derivative and an aldehyde under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction using ethyl iodide and a base such as potassium carbonate.
Carbamoylation: The phenylcarbamoyl group is added through a reaction with phenyl isocyanate.
Formation of the (Z)-Amino Group: The final step involves the condensation of the chromene derivative with 4-aminobenzoic acid under basic conditions to form the (Z)-isomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-4-((8-ethoxy-3-(phenylcarbamoyl)-2H-chromen-2-ylidene)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced with others under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-4-((8-ethoxy-3-(phenylcarbamoyl)-2H-chromen-2-ylidene)amino)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown promise in various assays for its potential anti-inflammatory and antioxidant properties. It is often used in studies aimed at understanding the molecular mechanisms underlying these activities.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases. Its ability to modulate specific biological pathways makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (Z)-4-((8-ethoxy-3-(phenylcarbamoyl)-2H-chromen-2-ylidene)amino)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-4-((8-ethoxy-3-(phenylcarbamoyl)-2H-chromen-2-ylidene)amino)benzoic acid
- (Z)-4-((8-methoxy-3-(phenylcarbamoyl)-2H-chromen-2-ylidene)amino)benzoic acid
- (Z)-4-((8-ethoxy-3-(methylcarbamoyl)-2H-chromen-2-ylidene)amino)benzoic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
4-[[8-ethoxy-3-(phenylcarbamoyl)chromen-2-ylidene]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5/c1-2-31-21-10-6-7-17-15-20(23(28)26-18-8-4-3-5-9-18)24(32-22(17)21)27-19-13-11-16(12-14-19)25(29)30/h3-15H,2H2,1H3,(H,26,28)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPLPFBUPBORFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)C(=O)O)C(=C2)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
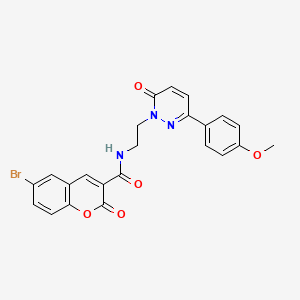
![4-Methyl-N-[2-(pyridin-4-yl)ethyl]pyridin-2-amine](/img/structure/B2795780.png)
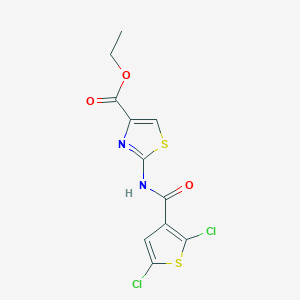
![3-(4-Chlorophenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2795786.png)
![N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2795787.png)
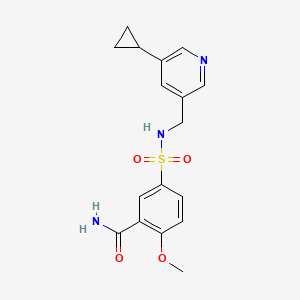
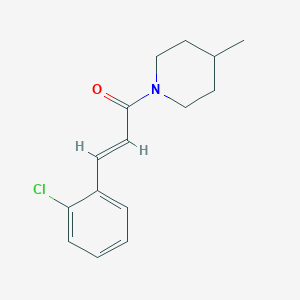

![3-{[1-(3-Methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2795792.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2795794.png)
